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Compound of Interest

Compound Name: 5,5-Dimethyl-2-hexene

Cat. No.: B3327663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-
Dimethyl-2-hexene, a valuable building block in organic synthesis. The document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,
tabulated format for easy reference and comparison. Detailed experimental protocols for
acquiring such spectra are also provided, offering a practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5,5-Dimethyl-2-hexene. It is
important to note that slight variations in reported values can occur due to differences in
instrumentation, experimental conditions, and the isomeric purity of the sample (E vs. Z). The
data presented here is a compilation from various sources and represents typical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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13C NMR (Carbon NMR) Data
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Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3020 Medium =C-H stretch (vinylic)
2960-2870 Strong C-H stretch (aliphatic)
~1670 Medium C=C stretch (alkene)

=C-H bend (trans-alkene, out-
~965 Strong

of-plane)
1465, 1365 Medium C-H bend (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of 5,5-Dimethyl-2-hexene is characterized by a molecular ion peak and

several prominent fragment ions. The fragmentation pattern is indicative of the compound's

structure, with the tert-butyl group often being a key departing fragment. The following data is

for the (Z)-isomer.[1]

m/z Relative Intensity (%) Assignment
112 ~15 [M]* (Molecular lon)
97 ~30 [M - CHs]*
C(CHs)s]* (tert-butyl cation,
> 100 La(se pe)z;k)( '
56 ~60 [M - CaHs]*
41 ~75 [CsHs]* (allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted as necessary based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

e Dissolve approximately 10-20 mg of 5,5-Dimethyl-2-hexene in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis or precise chemical shift referencing is required.

o Transfer the solution to a clean, dry 5 mm NMR tube.
IH NMR Acquisition:
 Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve homogeneity.

e Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

e Process the raw data by applying a Fourier transform, phasing the spectrum, and performing
baseline correction.

o Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
 Integrate the signals to determine the relative number of protons.

13C NMR Acquisition:

e Use the same sample prepared for tH NMR.

e Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to
single lines for each unique carbon.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.
e Place a small drop of neat 5,5-Dimethyl-2-hexene directly onto the ATR crystal.

e Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

e Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution of 5,5-Dimethyl-2-hexene in a volatile organic
solvent (e.g., hexane or dichloromethane).

e GC Conditions:

[¢]

Injector: Set to a temperature of approximately 250 °C.

o

Column: Use a nonpolar capillary column (e.g., DB-5ms).

o

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier Gas: Use helium at a constant flow rate.

o

e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Analyzer: Scan a mass range of m/z 35-300.

e Analysis: Inject a small volume (e.g., 1 pL) of the sample solution into the GC-MS. The
components will be separated by the GC column before entering the mass spectrometer for
analysis. The resulting mass spectrum for the peak corresponding to 5,5-Dimethyl-2-
hexene can then be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 5,5-Dimethyl-2-hexene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C39761610&Mask=200
https://www.benchchem.com/product/b3327663#spectroscopic-data-of-5-5-dimethyl-2-hexene-nmr-ir-mass-spec
https://www.benchchem.com/product/b3327663#spectroscopic-data-of-5-5-dimethyl-2-hexene-nmr-ir-mass-spec
https://www.benchchem.com/product/b3327663#spectroscopic-data-of-5-5-dimethyl-2-hexene-nmr-ir-mass-spec
https://www.benchchem.com/product/b3327663#spectroscopic-data-of-5-5-dimethyl-2-hexene-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3327663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

